Cas no 88568-95-0 (N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester)

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester structure
88568-95-0 structure
Nombre del producto:N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
Número CAS:88568-95-0
MF:C13H18NO7P
Megavatios:331.258285045624
MDL:MFCD00043304
CID:61181
PubChem ID:2734718

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
    • ()-Z-alpha-Phosphonoglycine trimethyl ester
    • (+-)-N-cbz-A-phosphonoglycine trimethyl ester
    • ()-Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate
    • N-Carbobenzoxy-2-phosphonoglycine Trimethyl Ester
    • (±)-Z-α-Phosphonoglycine trimethyl ester
    • (±)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
    • Trimethyl N-(benzyloxycarbonyl)-2-phosphonoglycinate
    • (.alpha.)-Methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate
    • (+/-)-BENZYLOXYCARBONYL-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • (+/-)-BENZYLOXYCARBONYL-α-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • Methyl 2-(benzyloxycarbonylamino)-2-dimethoxyphosphoryl-acetate
    • N-(Benzyloxycarbonyl)-alpha-phosphonoglycine Trimethyl Ester
    • N-Cbz-2-Phosphonoglycine trimethyl ester
    • Z-α-Phosphonoglycine
    • Z-α-Phosphonoglycine trimethyl ester
    • Cbz-alpha-Phosphono-DL-glycine trimethyl ester
    • N-Benzyloxycarbonyl-2-phosphonoglycine Trimethyl Ester
    • Trimethyl 2-(Benzyloxycarbonylamino)-2-phosphonoacetate
    • Trimethyl 2-(Carbobenzoxyamino)-2-phosphonoacetate
    • Trimethyl 2-(Cbz-amino)-2-phosphonoacetate
    • (±)-Z-α-Phosphonoglycine trimethyl ester
    • Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-, methyl ester (9CI)
    • Benzyloxycarbonylamino(dimethoxyphosphoryl)acetic acid methyl ester
    • Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphoryl)acetate
    • Methyl N-(benzyloxycarbonyl)-2-(dimethylphosphono)glycinate
    • Methyl α-(benzyloxycarbonylamino)-α-(dimethoxyphosphoryl)acetate
    • N-(Benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester
    • N-(Benzyloxycarbonyl)phosphonoglycine trimethyl ester
    • Z-alpha-Phosphonoglycine trimethyl ester, 97%
    • methyl {[benzyloxycarbonyl]amino}(dimethoxyphosphoryl)acetate
    • GSYSFVSGPABNNL-UHFFFAOYSA-N
    • Methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate
    • PB28987
    • methyl 2-(((benzyloxy)carbonyl)amino)-2(dimethoxyphosphoryl)acetate
    • methyl[bis(methyloxy)phosphoryl]({[(phenylmethyl)oxy]carbonyl}amino)acetate
    • SCHEMBL187849
    • BP-21306
    • AKOS005146472
    • methyl 2-benzyloxycarbonylamino-2(dimethoxyphosphinyl)acetate
    • methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethyl phosphono)acetate
    • methyl{[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate
    • rac.-n-(benzyloxycarbonyl)-2-(dimethoxyphosphinyl)glycine methyl ester
    • Z-alpha-Phosphonoglycine trimethyl ester
    • methyl{[(benzyloxy)carbonyl]amino}-(dimethoxyphosphoryl)acetate
    • (+/-)-Cbz-alpha-phosphonoglycine trimethyl ester
    • methyl {[(benzyloxy)carbonyl]-amino}(dimethoxyphosphoryl)acetate
    • SY015068
    • (+/-)-N-Cbz-alpha-phosphonoglycine Trimethyl Ester
    • (+/-)-Z- alpha -Phosphonoglycine trimethyl ester
    • (+/-)-Z-alpha-Phosphonoglycine trimethyl ester
    • 100945-15-1
    • J-650193
    • A-Phosphonoglycine trimethyl ester
    • Z-Gly{PO(OMe)2}-OMe
    • EN300-154444
    • methyl benzyloxycarbonylamino-(dimethoxyphosphoryl)acetate
    • C2440
    • methyl {[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate
    • CS-D0335
    • N-(benzyloxycarbonyl)-alpha-phophonoglycine trimethyl ester
    • BCP12683
    • methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphoryl)acetate
    • 88568-95-0
    • methyl benzyloxycarbonylamino-(dimethoxyphosphoryl)-acetate
    • MFCD00043304
    • HY-33291
    • AS-11454
    • BENZYLOXYCARBONYLAMINO-(DIMETHOXY-PHOSPHORYL)-ACETIC ACID METHYL ESTER
    • J-521861
    • AC-3439
    • PB46011
    • N-(BENZYLOXYCARBONYL)-ALPHA-PHOSPHONOGLYCINE TRIMETHYL ESTER
    • Z-
    • methyl[bis(methyloxy)phosphoryl]({[(phenylmethyl)oxy]-carbonyl}amino)acetate
    • (?)-Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester
    • C13H18NO7P
    • methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
    • methyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
    • Q-100877
    • N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
    • MDL: MFCD00043304
    • Renchi: 1S/C13H18NO7P/c1-18-12(15)11(22(17,19-2)20-3)14-13(16)21-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16)
    • Clave inchi: GSYSFVSGPABNNL-UHFFFAOYSA-N
    • Sonrisas: O=C(NC(P(OC)(OC)=O)C(OC)=O)OCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 331.082089g/mol
  • Carga superficial: 0
  • XLogP3: 0.7
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Cuenta de enlace giratorio: 9
  • Masa isotópica única: 331.082089g/mol
  • Masa isotópica única: 331.082089g/mol
  • Superficie del Polo topológico: 100Ų
  • Recuento de átomos pesados: 22
  • Complejidad: 415
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: 2
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Pale-yellow to Yellow-brown Solid
  • Denso: 1.2840
  • Punto de fusión: 78.0 to 82.0 deg-C
  • Punto de ebullición: 480.5ºC at 760 mmHg
  • Punto de inflamación: 244.4℃
  • índice de refracción: 1.504
  • Disolución: Soluble in methanol.
  • PSA: 109.97000
  • Logp: 2.28870
  • Disolución: Not determined

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Información de Seguridad

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-154444-0.5g
methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethyl phosphono)acetate
88568-95-0 95%
0.5g
$21.0 2023-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z60400-100g
Trimethyl N-(benzyloxycarbonyl)-2-phosphonoglycinate
88568-95-0 97%
100g
¥646.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045656-500g
N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
88568-95-0 98%
500g
¥2251.00 2024-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Z815426-5g
(±)-Z-α-Phosphonoglycine trimethyl ester
88568-95-0 97%
5g
¥27.30 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z60400-10g
Trimethyl N-(benzyloxycarbonyl)-2-phosphonoglycinate
88568-95-0 97%
10g
¥76.0 2023-09-05
AstaTech
57628-5/G
CBZ-ALPHA-PHOSPHONO-DL-GLYCINE TRIMETHYL ESTER
88568-95-0 95%
5g
$12 2023-09-16
eNovation Chemicals LLC
D490892-100g
CBZ-ALPHA-PHOSPHONO-DL-GLYCINE TRIMETHYL ESTER
88568-95-0 95%
100g
$360 2022-10-24
eNovation Chemicals LLC
D481034-100g
N-Cbz-2-Phosphonoglycine triMethyl ester
88568-95-0 95%
100g
$195 2024-05-24
eNovation Chemicals LLC
D495842-25G
methyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate
88568-95-0 97%
25g
$40 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002115-5g
N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
88568-95-0 97%
5g
¥31 2024-05-21

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  rt; 3 h, rt → 100 °C
1.2 3 h, reflux
Referencia
Reversible folding of a β-hairpin peptide by a metal-chelating amino acid
Reutzel, Jan; Diogo, Timm M.; Geyer, Armin, Chemistry - A European Journal, 2017, 23(35), 8450-8456

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Catalysts: Sulfuric acid Solvents: Toluene ,  Water ;  < 1 h, 75 °C; 16 h, 75 °C
1.2 < 1 h, 75 °C; 1.5 h, 90 °C; 90 °C → 20 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 6.6, 20 °C
Referencia
Scalable synthesis of the desoxy-biphenomycin B core
Berwe, Mathias; Joentgen, Winfried; Krueger, Jochen; Cancho-Grande, Yolanda; Lampe, Thomas; et al, Organic Process Research & Development, 2011, 15(6), 1348-1357

Synthetic Routes 3

Condiciones de reacción
Referencia
One-pot tandem enantioselective hydrogenation-hydroformylation synthesis of cyclic α-amino acids
Teoh, Euneace; Campi, Eva M.; Jackson, W. Roy; Robinson, Andrea J., New Journal of Chemistry, 2003, 27(2), 387-394

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Referencia
Part 1. Synthesis of a potent histone deacetylase inhibitor. Part 2. Studies towards a stabilized helix-turn peptide
Liu, Tao, 2007, , 68(1),

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  rt → 110 °C
1.2 2 h, 110 °C; 110 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Stereocontrolled Total Synthesis of (-)-Kaitocephalin
Vaswani, Rishi G.; Chamberlin, A. Richard, Journal of Organic Chemistry, 2008, 73(5), 1661-1681

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Referencia
Synthesis of Phosphinic Acids and Aza- and -lactams as Potential Inhibitors of D,D-Peptidases and -Lactamases
Zhang, Jing, 2003, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Phosphine, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Tetrahydrofuran ;  3 d, rt
1.2 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Dichloromethane ;  8 h, 45 °C; 16 h, rt
1.3 Reagents: Methyl iodide ;  24 h, rt
Referencia
A new convenient synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates
Mazurkiewicz, Roman; Kuznik, Anna, Tetrahedron Letters, 2006, 47(20), 3439-3442

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Referencia
Studies towards the total synthesis of ficellomycin
Wynne, Emma Louise, 2008, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Toluene
Referencia
Synthesis of Amino Acids by Metal-Catalysed Reactions
Teoh, Euneace Ching Mei, 2004, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  5 min, 70 °C; 26 h, 70 °C
1.2 5 min, 70 °C; 2 h, 70 °C → rt
Referencia
Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate
Azuma, Hiroki; Okano, Kentaro; Fukuyama, Tohru; Tokuyama, Hidetoshi, Organic Syntheses, 2011, 88, 152-161

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Raw materials

N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88568-95-0)N-Benzyloxycarbonyl-2-phosphonoglycine trimethyl ester
A10589
Pureza:99%
Cantidad:500g
Precio ($):301.0